

molecular structure and stereochemistry of camphorsulfonyl oxaziridines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
Cat. No.:	B7908627

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Camphorsulfonyl Oxaziridines

Authored by: A Senior Application Scientist Introduction

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of drug development and materials science. Among the arsenal of chiral reagents available to chemists, camphorsulfonyl oxaziridines have emerged as exceptionally reliable and versatile electrophilic oxidizing agents. Derived from the naturally abundant and inexpensive starting material, camphor, these reagents provide a robust platform for a variety of asymmetric transformations.

This technical guide offers a comprehensive exploration of the molecular architecture and stereochemical nuances of camphorsulfonyl oxaziridines. We will delve into the structural features that govern their reactivity, the established protocols for their synthesis, the mechanism of stereoselective oxygen transfer, and their extensive applications, providing researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage these powerful synthetic tools.

Molecular Structure and Stereochemistry: The Foundation of Selectivity

The remarkable efficacy of camphorsulfonyl oxaziridines as stereoselective reagents is a direct consequence of their unique and rigid molecular framework. The core structure consists of a bicyclic camphor backbone to which a sulfonyl group and the three-membered oxaziridine ring are fused.

The most commonly utilized enantiomers are (+)-(2R,8aS)-10-camphorsulfonyl oxaziridine and its mirror image, (-)-(2S,8aR)-10-camphorsulfonyl oxaziridine, both of which are commercially available or can be synthesized from the corresponding enantiomers of 10-camphorsulfonic acid.^[1]

The key to their stereodirecting ability lies in the rigid camphor skeleton, which provides a well-defined and sterically demanding chiral environment around the reactive oxaziridine ring.^{[2][3]} ^[4] This inherent structural rigidity effectively shields one face of the oxaziridine's electrophilic oxygen atom. Consequently, when a prochiral nucleophile, such as an enolate, approaches for oxidation, it is forced to attack from the less sterically encumbered face.^[4] This controlled trajectory of attack is the fundamental principle behind the high enantioselectivity observed in reactions mediated by these reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1S)-(+)-(Camphorylsulfonyl)oxaziridine | 104322-63-6 [chemicalbook.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- To cite this document: BenchChem. [molecular structure and stereochemistry of camphorsulfonyl oxaziridines]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7908627#molecular-structure-and-stereochemistry-of-camphorsulfonyl-oxaziridines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com